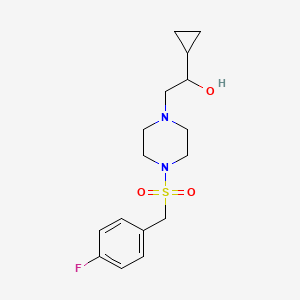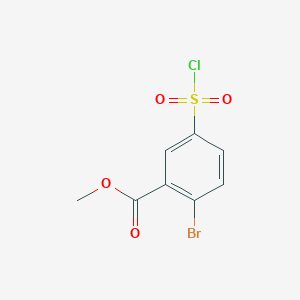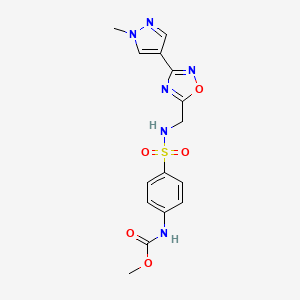![molecular formula C6H11ClN2S B2674091 [(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 90084-53-0](/img/structure/B2674091.png)
[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” were not found in the retrieved papers.Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, as part of the 1,3,4-thiadiazole family, demonstrates significant applications in pharmacology. Notably, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit DNA protective abilities and strong antimicrobial activity. For instance, compounds with the 1,3,4-thiadiazole core have shown efficacy against S. epidermidis and demonstrated cytotoxicity on various cancer cell lines, suggesting potential use in chemotherapy for enhanced therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Chemical Properties Exploration
Research on thiadiazoles, which are structurally similar to this compound, involves the exploration of their synthesis and chemical properties. A study detailing the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles revealed insights into their chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).
Acidities and Reactivities in Thiazolium Cations
The reactivities and equilibrium acidities of thiazolium cations, a key component in structures like this compound, have been studied. The research on the acidities of C2 hydrogen atoms in these cations provides a fundamental understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry (Bordwell & Satish, 1991).
Coordination Compounds Synthesis
The synthesis of coordination compounds using enantiomerically pure 2-amino-thiazoles, closely related to this compound, offers insights into the structural analyses of these compounds. This research enhances the understanding of how these structures can interact with various metal ions, potentially leading to applications in catalysis and material science (Ramírez-Trejo et al., 2010).
Multi-Stimuli Responsive Materials
The development of novel materials using structures like this compound has been explored. A study on a V-shaped molecule, structurally similar to this compound, demonstrated multi-stimuli responsive behaviors, suggesting applications in advanced materials with potential uses in areas like security inks (Lu & Xia, 2016).
Molecular Docking and Chemotherapeutic Potential
The potential of 1,3,4-thiadiazol-2-amine derivatives in chemotherapeutics has been investigated through molecular docking studies. These studies help in understanding the interaction mechanisms behind anti-cancer and anti-bacterial properties, which could be relevant for compounds like this compound (Al-Wahaibi et al., 2019).
Novel Reaction Mechanisms
The study of reaction mechanisms in compounds structurally related to this compound offers valuable insights into the field of synthetic organic chemistry. Research on the formation of valence polaromeric compounds and their subsequent reactions provides a deeper understanding of the dynamic chemical properties of thiazole-based compounds (Chaloupka et al., 1976).
Development of Dynamin GTPase Inhibitors
Investigations into the development of dynamin GTPase inhibitors have shown the importance of tertiary dimethylamino-propyl moieties, which are similar to the structure of this compound. These studies contribute to the development of new therapeutic agents for conditions such as cancer and neurodegenerative diseases (Gordon et al., 2013).
Propriétés
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4-5(2)9-6(3-7)8-4;/h3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYJPZQJYYCRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)

![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)
![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)


